BRD2/3/4 Isoform Potency Profile: GSK1324726A vs. JQ1 and I-BET762
GSK1324726A inhibits BRD2, BRD3, and BRD4 with IC50 values of 41 nM, 31 nM, and 22 nM, respectively, as measured by TR-FRET ligand displacement [1]. In comparison, the widely used BET probe (+)-JQ1 exhibits a different potency profile, with reported IC50 values of 77 nM for BRD4(1) and 33 nM for BRD4(2) . The clinical candidate I-BET762 (GSK525762) shows a more uniform profile with IC50 values of 32.5–42.5 nM across BRD2/3/4 . GSK1324726A is distinct in its ~2-fold higher potency for BRD4 over BRD2, a bias that may confer differential downstream effects.
| Evidence Dimension | BRD2/3/4 inhibition potency (IC50) |
|---|---|
| Target Compound Data | BRD2: 41 nM, BRD3: 31 nM, BRD4: 22 nM |
| Comparator Or Baseline | (+)-JQ1: BRD4(1) 77 nM, BRD4(2) 33 nM; I-BET762: BRD2 32.5 nM, BRD3 42.4 nM, BRD4 36.1 nM |
| Quantified Difference | GSK1324726A shows ~1.9× higher BRD4 potency than BRD2, whereas I-BET762 shows roughly equipotent inhibition; (+)-JQ1 shows BRD4(2)-selectivity. |
| Conditions | TR-FRET ligand displacement assay using recombinant bromodomains |
Why This Matters
The unique potency gradient of GSK1324726A may result in distinct transcriptional outcomes, enabling researchers to probe BRD4-dominant biology with less BRD2/3 co-inhibition than other probes.
- [1] Wyce A, et al. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models. PLoS ONE. 2013;8(8):e72967. View Source
